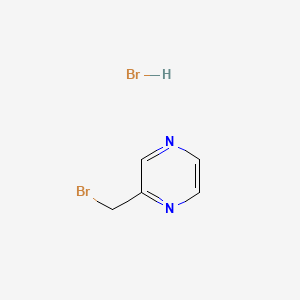

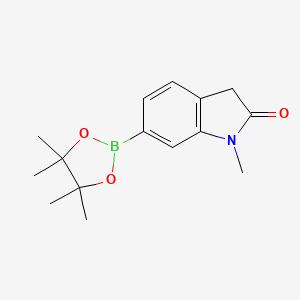

![molecular formula C18H18O6 B568742 Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate CAS No. 861446-14-2](/img/structure/B568742.png)

Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Physical And Chemical Properties Analysis

“Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate” is a powder-like crystal that is colorless or slightly yellow. It has a high melting and boiling point. It is soluble in some organic solvents such as ethanol and ether, but it is not soluble in water .Aplicaciones Científicas De Investigación

Advanced Oxidation Processes and Environmental Impact

Research on acetic acid derivatives, such as those produced from the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs), reveals the environmental impact and biotoxicity of by-products like hydroquinone, acetamide, and acetic acid itself. These studies underscore the importance of understanding the degradation pathways and the biotoxic effects of by-products on ecosystems, suggesting the need for efficient treatment methods to mitigate environmental threats (Qutob et al., 2022).

Acetic Acid in Yeast Research and Biotechnology

Acetic acid plays a significant role in the yeast research field, particularly in studying the mechanisms underlying cell death induced by acetic acid. Understanding these processes has implications for biotechnology and biomedicine, providing insights into designing robust yeast strains for industrial applications and developing new biomedical strategies (Chaves et al., 2021).

Process Intensification in Chemical Manufacturing

In the context of chemical manufacturing, such as the production of ethyl acetate, acetic acid flow rate and its interaction with other process parameters play a crucial role. Understanding these interactions can lead to process intensification techniques that enhance production efficiency, reduce energy consumption, and lower overall costs (Patil & Gnanasundaram, 2020).

Wastewater Treatment and Environmental Safety

Studies on the treatment of pesticide industry wastewater highlight the challenge of removing toxic pollutants like 2,4-dichlorophenoxyacetic acid. The research points towards biological processes and granular activated carbon as effective methods for achieving high-quality effluent, demonstrating the critical need for innovative and effective wastewater treatment solutions to prevent environmental contamination (Goodwin et al., 2018).

Pervaporation in Industrial Separation Processes

The separation of water-acetic acid mixtures through pervaporation (PV) is a vital area of research due to its industrial significance in recycling acetic acid from wastewater. This method offers a more economical and environmentally friendly alternative to traditional distillation, underscoring the potential of PV technology in addressing industrial separation challenges (Aminabhavi & Toti, 2003).

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as 3,4-dihydroxyphenylacetic acid (dopac), are metabolites of the neurotransmitter dopamine .

Mode of Action

For instance, dopamine can be metabolized into DOPAC .

Biochemical Pathways

Related compounds like dopac are involved in the dopamine metabolic pathway .

Pharmacokinetics

It’s known that similar compounds, such as 2-乙酰基-3,5-二羟基苯乙酸乙酯 (edhb), are soluble in some organic solvents like ethanol and ether, but insoluble in water .

Result of Action

Similar compounds like edhb are used as catalysts in organic synthesis, often used to catalyze the condensation reaction of aromatic quinones with acetophenone to prepare dihydroxymethyl aromatic compounds .

Action Environment

The compound is sensitive to air and light, and it needs to be kept dry and protected from light during storage and operation . Environmental factors such as temperature, humidity, and light exposure could potentially influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4.C2H4O2/c1-11(17)20-16-6-4-12(5-7-16)2-3-13-8-14(18)10-15(19)9-13;1-2(3)4/h2-10,18-19H,1H3;1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZYIJKTHUIHSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60833492 |

Source

|

| Record name | Acetic acid--4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl acetate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60833492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

861446-14-2 |

Source

|

| Record name | Acetic acid--4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl acetate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60833492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B568677.png)

![2-[2-[2-[2-[1-(2-Hydroxyethyl)-4,5-dihydroimidazol-2-yl]propan-2-yldiazenyl]propan-2-yl]-4,5-dihydroimidazol-1-yl]ethanol;hydrate;dihydrochloride](/img/structure/B568679.png)